Thieno[3,2-b]thiophene-3-carbonitrile Thieno[3,2-b]thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1467663-01-9
VCID: VC4867602
InChI: InChI=1S/C7H3NS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4H
SMILES: C1=CSC2=C1SC=C2C#N
Molecular Formula: C7H3NS2
Molecular Weight: 165.23

Thieno[3,2-b]thiophene-3-carbonitrile

CAS No.: 1467663-01-9

Cat. No.: VC4867602

Molecular Formula: C7H3NS2

Molecular Weight: 165.23

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]thiophene-3-carbonitrile - 1467663-01-9

Specification

CAS No. 1467663-01-9
Molecular Formula C7H3NS2
Molecular Weight 165.23
IUPAC Name thieno[3,2-b]thiophene-6-carbonitrile
Standard InChI InChI=1S/C7H3NS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4H
Standard InChI Key JKHVZSCXRIWZSA-UHFFFAOYSA-N
SMILES C1=CSC2=C1SC=C2C#N

Introduction

Chemical Identity and Structural Features

Thieno[3,2-b]thiophene-3-carbonitrile (C₇H₃NS₂) is a planar, bicyclic aromatic system comprising two fused thiophene rings with a nitrile substituent at the 3-position. Key molecular descriptors include:

PropertyValueSource
Molecular Weight165.24 g/mol
CAS Number1467663-01-9
SMILES NotationN#Cc1csc2ccsc12
Purity (Commercial)≥95%
Physical FormWhite to yellow solid

The nitrile group introduces significant electron-withdrawing character, modulating the compound’s electronic structure and enabling participation in conjugation with the π-system of the fused thiophene rings . This electronic modulation is critical for applications requiring tunable bandgaps, such as organic semiconductors .

Synthesis and Functionalization

Direct Synthesis Routes

While no explicit synthesis protocol for Thieno[3,2-b]thiophene-3-carbonitrile is detailed in the literature, analogous methods for related thienothiophene derivatives provide a framework:

  • Friedel-Crafts Acylation: Thieno[3,2-b]thiophene precursors are functionalized via electrophilic substitution. For example, intramolecular cyclization of 3-bromothiophene derivatives can yield the core scaffold .

  • Metalation-Electrophilic Quenching: Sequential deprotonation using strong bases (e.g., TMPMgCl·LiCl) followed by reaction with electrophiles like cyanogen bromide enables nitrile group introduction .

  • Cross-Coupling Reactions: Suzuki or Stille couplings with boronic acids or stannanes facilitate aryl group incorporation at specific positions .

Post-Functionalization Strategies

The nitrile group serves as a handle for further chemical modifications:

  • Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions .

  • Nucleophilic Additions: Reaction with Grignard reagents to form ketones or secondary amines .

Physicochemical Properties

Thermal Stability

Thienothiophene derivatives exhibit robust thermal stability, with decomposition temperatures often exceeding 250°C . While specific data for the 3-carbonitrile isomer is lacking, its structural similarity to 2-carbonitrile analogs (melting point: 48–52°C) suggests comparable behavior.

Spectroscopic Characteristics

  • UV-Vis Absorption: Thienothiophene derivatives typically show absorption maxima in the 300–400 nm range, attributed to π→π* transitions. The nitrile group red-shifts absorption due to enhanced conjugation .

  • Fluorescence: Emission spectra often display large Stokes shifts (>5,000 cm⁻¹), indicative of intramolecular charge-transfer states .

Electrochemical Behavior

Cyclic voltammetry of similar compounds reveals reversible oxidation and reduction peaks, with HOMO/LUMO levels suitable for charge transport in organic field-effect transistors (OFETs) . The nitrile group lowers LUMO energy, improving electron affinity .

Applications in Materials Science

Organic Semiconductors

Thieno[3,2-b]thiophene-3-carbonitrile’s rigid, planar structure and electron-deficient nature make it a candidate for n-type semiconductors. Blending with donor polymers (e.g., P3HT) enhances charge mobility in OFETs .

Photovoltaic Devices

In dye-sensitized solar cells (DSSCs), nitrile-functionalized thienothiophenes act as electron acceptors. Computational studies suggest their LUMO levels align with TiO₂ conduction bands, facilitating electron injection .

Liquid Crystalline Materials

Incorporating alkyl chains or mesogenic cores enables the formation of smectic phases, as demonstrated in related thienothiophene-based liquid crystals .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedUse personal protective equipment
H315: Skin irritationAvoid inhalation and skin contact

Proper storage conditions (room temperature, dry environment) and handling under inert atmospheres are recommended .

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